molecular formula C20H30O4 B14621465 10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol CAS No. 57782-31-7

10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol

Katalognummer: B14621465
CAS-Nummer: 57782-31-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: HKAGOCMOUDOXGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with three methyl groups and a dec-1-ene-3,7-diol chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol typically involves the reaction of 2,5,6-trimethyl-1,3-benzodioxole with a suitable dec-1-ene-3,7-diol precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.

    3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole derivative with different substituents.

Uniqueness

10-(2,5,6-Trimethyl-2H-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol is unique due to its specific substitution pattern and the presence of the dec-1-ene-3,7-diol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

57782-31-7

Molekularformel

C20H30O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

10-(2,5,6-trimethyl-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol

InChI

InChI=1S/C20H30O4/c1-5-16(21)8-6-9-17(22)10-7-11-20(4)23-18-12-14(2)15(3)13-19(18)24-20/h5,12-13,16-17,21-22H,1,6-11H2,2-4H3

InChI-Schlüssel

HKAGOCMOUDOXGV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)OC(O2)(C)CCCC(CCCC(C=C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.